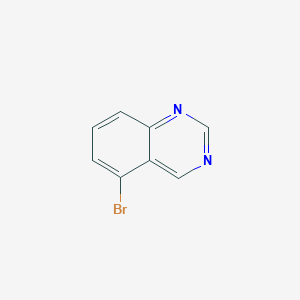

5-Bromoquinazoline

Descripción general

Descripción

5-Bromoquinazoline is a chemical compound with the CAS Number: 958452-00-1. It has a molecular weight of 209.05 . It is a white to yellow to brown solid at room temperature .

Synthesis Analysis

The synthesis of 5-Bromoquinazoline involves transition-metal-catalyzed reactions, which have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . A specific synthesis method for a derivative of 5-Bromoquinazoline involves weighing 1.18 g of 5-bromoisatin, 2.5503 g of ammonium formate .Molecular Structure Analysis

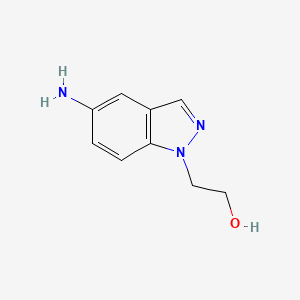

The molecular structure of 5-Bromoquinazoline is characterized by a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring .Physical And Chemical Properties Analysis

5-Bromoquinazoline has a molecular weight of 209.05 . It is a white to yellow to brown solid at room temperature . The density is predicted to be 1.7±0.1 g/cm3 . The boiling point is predicted to be 304.3±15.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Applications

Anti-inflammatory and Analgesic Agent : A study by Kumar et al. (2007) synthesized derivatives of 6-bromoquinazolin-4-ones with anti-inflammatory and analgesic properties. One compound particularly showed significant anti-inflammatory and analgesic activities (Kumar, Rajput, & Bhati, 2007).

Drug Synthesis Improvement : Nishimura and Saitoh (2016) improved the synthesis of a drug intermediate, key in drug discoveries, from 5-bromo-2-methylamino-8-methoxyquinazoline. This advancement led to increased yield and maintained purity (Nishimura & Saitoh, 2016).

Hypotensive Agents : Kumar, Tyagi, and Srivastava (2003) developed quinazolinone derivatives with potential hypotensive activity. The most active compound showed significant blood pressure lowering effects (Kumar, Tyagi, & Srivastava, 2003).

Antiviral and Cytotoxic Activities

Antiviral Activity : Selvam et al. (2010) reported the synthesis of novel 2,3-disubstitutedquinazolin-4(3H)-ones with distinct antiviral activity against Herpes simplex and vaccinia viruses (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).

Cytotoxicity in Cancer Treatment : A study by Mphahlele, Paumo, and Choong (2017) evaluated the cytotoxicity of 4-anilino-6-bromoquinazolines and their derivatives against cancer cells, showing significant cytotoxicity and selectivity against HeLa cells (Mphahlele, Paumo, & Choong, 2017).

Other Applications

Organic Electronic Applications : Verbitskiy et al. (2014) developed a synthetic route to dithienoquinazoline systems, demonstrating their potential in organic electronic applications due to their redox and optical properties (Verbitskiy et al., 2014).

Antibacterial and Antituberculosis Properties : Eswaran, Adhikari, and Kumar (2010) synthesized oxazoloquinoline derivatives with potent antibacterial and antituberculosis activities, comparable to first-line drugs (Eswaran, Adhikari, & Kumar, 2010).

Safety and Hazards

5-Bromoquinazoline is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Direcciones Futuras

While the future directions of 5-Bromoquinazoline are not explicitly mentioned in the search results, quinazoline derivatives, including 5-Bromoquinazoline, have been studied for their potential therapeutic applications . These studies suggest that there is ongoing interest in the development of new drugs or drug candidates based on the quinazoline scaffold .

Relevant Papers Several papers have been published on the topic of 5-Bromoquinazoline and its derivatives. These papers discuss the potential therapeutic applications of quinazoline derivatives , the pharmacological diversification of quinazoline/quinazolinone hybrids , and the medicinal chemistry of quinazolines .

Mecanismo De Acción

Target of Action

5-Bromoquinazoline is a derivative of quinazoline, a scaffold known to be linked with various biological activities Quinazoline and its related scaffolds are known to exhibit anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia activities . These activities suggest that 5-Bromoquinazoline may interact with multiple targets involved in these biological processes.

Mode of Action

It is known that quinazoline derivatives can interact with their targets to modulate their function . The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives has resulted in lead compounds with multi-faceted biological activity wherein specific as well as multiple targets were involved .

Biochemical Pathways

Given the diverse pharmacological activities associated with quinazoline derivatives , it can be inferred that 5-Bromoquinazoline may impact multiple biochemical pathways related to its therapeutic effects.

Pharmacokinetics

Understanding these properties is crucial as they determine the drug’s bioavailability and therapeutic efficacy .

Result of Action

Given the diverse pharmacological activities associated with quinazoline derivatives , it can be inferred that 5-Bromoquinazoline may induce a range of molecular and cellular changes corresponding to its therapeutic effects.

Propiedades

IUPAC Name |

5-bromoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQNFOPKXLQOLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NC=C2C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40669695 | |

| Record name | 5-Bromoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

958452-00-1 | |

| Record name | 5-Bromoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-fluorophenyl)ethyl]-1-methylpiperidin-4-amine](/img/structure/B1371550.png)

![{1-[(3-Methoxyphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1371553.png)

![1-[(4-Ethylphenyl)methyl]piperidin-3-ol](/img/structure/B1371554.png)

![4-[5-(Aminomethyl)-2-furyl]benzenesulfonamide hydrochloride](/img/structure/B1371563.png)